Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride is a compound that features a piperidine ring, a pyrazole ring, and a carboxylate ester group
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been synthesized with potential anticancer activity . The interaction of these compounds with their targets often results in cytotoxicity and apoptosis induction .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Certain piperidine derivatives have shown potential anticancer activity, exhibiting cytotoxicity and inducing apoptosis in certain cell models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the piperidine and pyrazole rings, followed by esterification and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and scalable processes to ensure consistent quality and efficiency. Techniques such as hydrogenation, cyclization, and amination are often employed in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects.
Matrine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific combination of piperidine and pyrazole rings, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its synthetic versatility and potential for functionalization make it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 1-piperidin-3-ylpyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-4-6-13(12-9)8-3-2-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHWLIDZPKDEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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